REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([Br:8])=[CH:6][C:5]([NH2:9])=[C:4]([NH2:10])[CH:3]=1.O.O.[C:13](O)(=[O:17])[C:14](O)=[O:15]>Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][C:7]=1[Br:8])[NH:9][C:14](=[O:15])[C:13](=[O:17])[NH:10]2 |f:1.2.3|
|
Name
|
|
Quantity
|
1.862 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1Br)N)N
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
O.O.C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to 25° C
|
Type
|
FILTRATION
|
Details
|
The solid was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 40° C. under 1 mmHg for 10 h
|
Duration
|
10 h
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2NC(C(NC2=CC1Br)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.053 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |